Bis(2-methylallyl)palladium chloride dimer
Overview
Description
Bis(2-methylallyl)palladium chloride dimer, also known as Chloro (2-methylallyl)palladium (II) dimer or Dichlorobis (2-methylallyl)dipalladium, is a compound with the linear formula [CH2=C(CH3)CH2PdCl]2 . It has a molecular weight of 393.94 .
Molecular Structure Analysis
The compound’s structure is represented by the SMILES stringCl[Pd].Cl[Pd].[CH2]CC.[CH2]CC
. The InChI key is XVIHZVZZPKOMRE-UHFFFAOYSA-L
. Chemical Reactions Analysis
This compound is used as a catalyst for several types of reactions, including asymmetric allylic alkylation reactions, Suzuki-Miyaura reactions, reductive cleavage reactions, and the reaction of alkenyloxiranes with carbon monoxide .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 168.2-174.0 °C . It is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Asymmetric Allylic Alkylation Reactions
Bis(2-methylallyl)palladium chloride dimer is employed as a catalyst in asymmetric allylic alkylation (AAA) reactions. This process is crucial for introducing chiral centers into molecules, which is a fundamental step in the synthesis of many pharmaceuticals. The catalyst’s role is to facilitate the substitution of an allylic leaving group with a nucleophile, often with high enantioselectivity .
Suzuki-Miyaura Cross-Coupling Reactions
In the Suzuki-Miyaura cross-coupling reaction, this palladium dimer acts as a catalyst to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is widely used in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers .
Reductive Cleavage Reactions
The compound is also used in reductive cleavage reactions, where it helps in the cleavage of carbon-oxygen bonds in ethers. This is particularly useful in deprotecting sensitive molecules during the synthesis process, allowing for further functionalization without affecting the core structure .
Hiyama Coupling Reactions
Bis(2-methylallyl)palladium chloride dimer catalyzes Hiyama coupling reactions, which involve the cross-coupling of organosilanes with aryl or vinyl halides. This method is advantageous for forming carbon-carbon bonds because organosilanes are typically less toxic and more stable than organometallic reagents used in other types of coupling reactions .
Negishi Coupling Reactions
In Negishi coupling, the palladium dimer facilitates the joining of alkyl, aryl, or vinyl zinc compounds with aryl or vinyl halides or triflates. This powerful reaction is employed in complex molecule construction due to its ability to form carbon-carbon bonds efficiently and with high functional group tolerance .
Sonogashira Coupling Reactions
This catalyst is integral to Sonogashira coupling, a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is essential in the synthesis of conjugated enynes, which are building blocks for natural products, pharmaceuticals, and materials science applications .
Stille Coupling Reactions
Stille coupling reactions, which involve the formation of carbon-carbon bonds between organotin compounds and aryl or vinyl halides, also utilize Bis(2-methylallyl)palladium chloride dimer as a catalyst. This reaction is notable for its wide substrate scope and tolerance of various functional groups .
Suzuki-Miyaura Coupling in Water
An interesting application of this catalyst is in Suzuki-Miyaura coupling reactions performed in water. The use of water as a solvent is environmentally friendly and can enhance the reaction rates and yields. This approach aligns with the principles of green chemistry and sustainable development .
Mechanism of Action
Target of Action
Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Bis(2-methylallyl)palladium chloride dimer interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(2-methylallyl)palladium chloride dimer depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.
Result of Action
The result of Bis(2-methylallyl)palladium chloride dimer’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.
Safety and Hazards
properties
IUPAC Name |
chloropalladium(1+);2-methanidylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRRLAATBVAFBT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylallyl)palladium chloride dimer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.